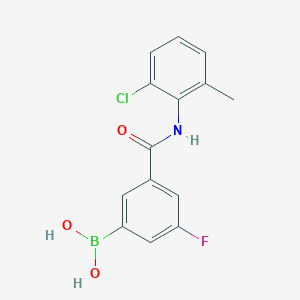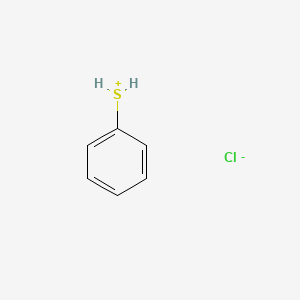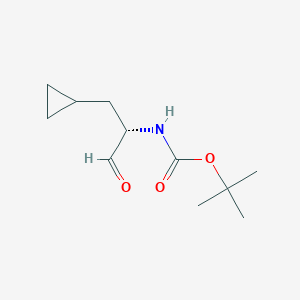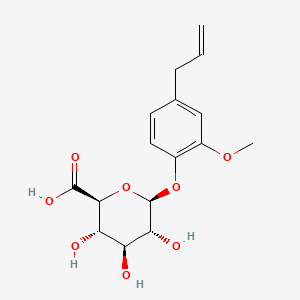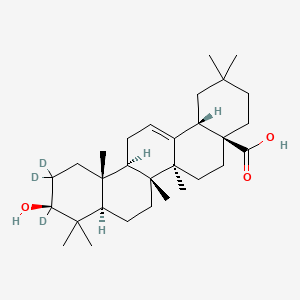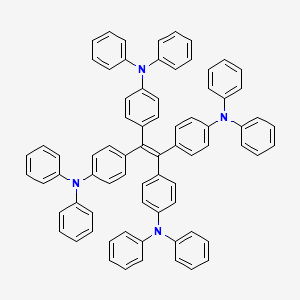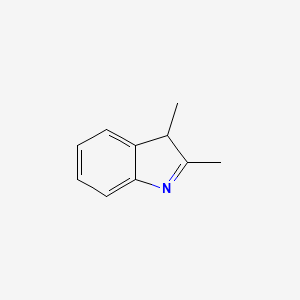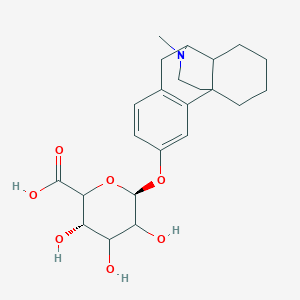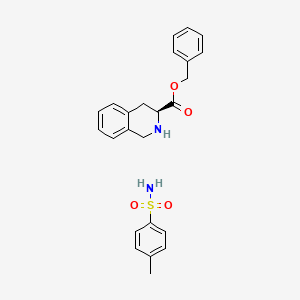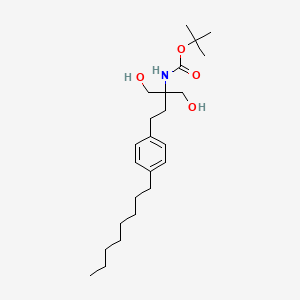![molecular formula C20H25BO2 B13403996 (3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its ability to form carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester typically involves the reaction of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester is widely used in the synthesis of complex organic molecules through cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of carbon-carbon bonds .
Industry
In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism by which (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This reaction mechanism typically involves the oxidative addition of the boronic ester to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the dimethyl groups on the biphenyl moiety.
Biphenyl-2-boronic Acid Pinacol Ester: Another similar compound used in Suzuki-Miyaura reactions.
Uniqueness
The presence of the dimethyl groups in (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid pinacol ester provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C20H25BO2 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO2/c1-14-11-15(2)13-17(12-14)16-7-9-18(10-8-16)21-22-19(3,4)20(5,6)23-21/h7-13H,1-6H3 |
InChI Key |
LBZCVVWQGKOTLC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
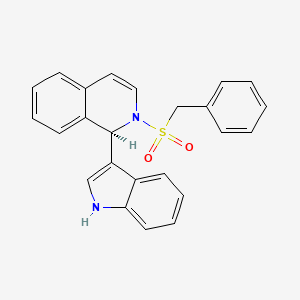
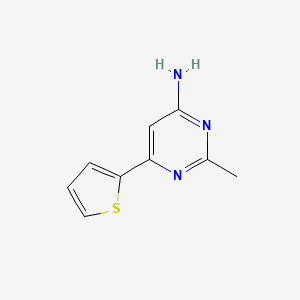
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
